molecular formula C7H3FINZn B3041735 2-Cyano-3-fluorophenylzinc iodide CAS No. 352525-67-8

2-Cyano-3-fluorophenylzinc iodide

Cat. No.: B3041735
CAS No.: 352525-67-8
M. Wt: 312.4 g/mol
InChI Key: IQIGRZVNRAMNTC-UHFFFAOYSA-M
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Description

2-Cyano-3-fluorophenylzinc iodide is an organozinc compound with the molecular formula C7H3FINZn and a molecular weight of 312.4 g/mol . This compound is commonly used in organic synthesis, particularly in cross-coupling reactions, due to its reactivity and stability.

Preparation Methods

2-Cyano-3-fluorophenylzinc iodide can be synthesized through various methods. One common synthetic route involves the reaction of 2-cyano-3-fluorobromobenzene with zinc powder in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-3-fluorophenylzinc iodide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organic halides, and various solvents like THF

Scientific Research Applications

2-Cyano-3-fluorophenylzinc iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-3-fluorophenylzinc iodide primarily involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by coordinating with electrophilic centers on organic halides. This coordination lowers the activation energy of the reaction, making it more efficient .

Comparison with Similar Compounds

2-Cyano-3-fluorophenylzinc iodide can be compared with other organozinc compounds, such as:

  • Phenylzinc iodide
  • 2-Cyano-4-fluorophenylzinc iodide
  • 3-Cyano-2-fluorophenylzinc iodide

These compounds share similar reactivity and applications but differ in their specific functional groups and positions of substitution on the aromatic ring. The unique combination of the cyano and fluoro groups in this compound provides distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .

Properties

IUPAC Name

2-fluorobenzene-6-ide-1-carbonitrile;iodozinc(1+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN.HI.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1-2,4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIGRZVNRAMNTC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[C-]=C(C(=C1)F)C#N.[Zn+]I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352525-67-8
Record name 2-Cyano-3-fluorophenylzinc iodide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyano-3-fluorophenylzinc iodide
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Reactant of Route 6
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